molecular formula C2H10N4O6 B1253146 1,2-Ethanediamine, dinitrate CAS No. 20829-66-7

1,2-Ethanediamine, dinitrate

Cat. No. B1253146
CAS RN: 20829-66-7
M. Wt: 186.12 g/mol
InChI Key: FONBHTQCMAUYEF-UHFFFAOYSA-N
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Patent
US05545272

Procedure details

U.S. Pat. No. 4,421,578 by Voreck, Jr., discloses an explosive mixture containing ammonium nitrate, potassium nitrate, nitroguanidine and ethylenediamine dinitrate. This composition was developed for explosive applications with an intent to replace TNT (2,4,6-trinitrotoluene). The eutectic formed when ammonium nitrate, ethylene diamine dinitrate and guanidine nitrate are mixed in the disclosed proportion has a melting temperature below 100° C. Propellant mixtures with such a low melting point are not suitable for applications such as automobile airbag inflators where temperature stability in excess of 107° C. is frequently required.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-:3])=[O:2].[NH4+].[N+:6]([O-:9])([O-:8])=[O:7].[K+].[N+]([NH:14][C:15]([NH2:17])=[NH:16])([O-])=O.[N+:18]([O-:21])([OH:20])=[O:19].[N+]([O-])(O)=O.[CH2:26]([NH2:29])[CH2:27][NH2:28].[N+](C1C=C([N+]([O-])=O)C=C([N+]([O-])=O)C=1C)([O-])=O>>[N+:1]([O-:4])([O-:3])=[O:2].[NH4+:6].[N+:18]([O-:21])([OH:20])=[O:19].[N+:6]([O-:9])([OH:8])=[O:7].[CH2:26]([NH2:29])[CH2:27][NH2:28].[N+:1]([O-:4])([OH:3])=[O:2].[NH2:16][C:15]([NH2:17])=[NH:14] |f:0.1,2.3,5.6.7,9.10,11.12.13,14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])NC(=N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-].[N+](=O)(O)[O-].C(CN)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[NH4+]
Name
Type
product
Smiles
[N+](=O)(O)[O-].[N+](=O)(O)[O-].C(CN)N
Name
Type
product
Smiles
[N+](=O)(O)[O-].NC(=N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05545272

Procedure details

U.S. Pat. No. 4,421,578 by Voreck, Jr., discloses an explosive mixture containing ammonium nitrate, potassium nitrate, nitroguanidine and ethylenediamine dinitrate. This composition was developed for explosive applications with an intent to replace TNT (2,4,6-trinitrotoluene). The eutectic formed when ammonium nitrate, ethylene diamine dinitrate and guanidine nitrate are mixed in the disclosed proportion has a melting temperature below 100° C. Propellant mixtures with such a low melting point are not suitable for applications such as automobile airbag inflators where temperature stability in excess of 107° C. is frequently required.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-:3])=[O:2].[NH4+].[N+:6]([O-:9])([O-:8])=[O:7].[K+].[N+]([NH:14][C:15]([NH2:17])=[NH:16])([O-])=O.[N+:18]([O-:21])([OH:20])=[O:19].[N+]([O-])(O)=O.[CH2:26]([NH2:29])[CH2:27][NH2:28].[N+](C1C=C([N+]([O-])=O)C=C([N+]([O-])=O)C=1C)([O-])=O>>[N+:1]([O-:4])([O-:3])=[O:2].[NH4+:6].[N+:18]([O-:21])([OH:20])=[O:19].[N+:6]([O-:9])([OH:8])=[O:7].[CH2:26]([NH2:29])[CH2:27][NH2:28].[N+:1]([O-:4])([OH:3])=[O:2].[NH2:16][C:15]([NH2:17])=[NH:14] |f:0.1,2.3,5.6.7,9.10,11.12.13,14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])NC(=N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-].[N+](=O)(O)[O-].C(CN)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[NH4+]
Name
Type
product
Smiles
[N+](=O)(O)[O-].[N+](=O)(O)[O-].C(CN)N
Name
Type
product
Smiles
[N+](=O)(O)[O-].NC(=N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.